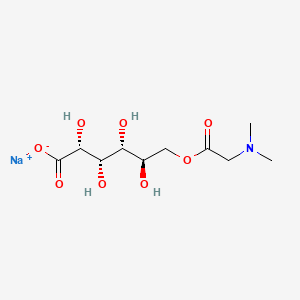
Sodium pangamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pangamic acid sodium, also known as the sodium salt of pangamic acid, is a compound that has been studied for its potential health benefits. Pangamic acid itself was discovered by Ernst T. Krebs Sr. and his son, Ernst T. Krebs Jr., who promoted it as a medicinal compound for treating various diseases. Despite being termed “vitamin B15,” it is not a true vitamin and has no nutritional value .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pangamic acid sodium typically involves reacting pangamic acid with cuprous chloride (CuCl2) in dichloromethane to generate pangamic acid hydrochloride. This intermediate is then reacted with sodium bicarbonate (NaHCO3) to obtain pangamic acid sodium .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Pangamic acid sodium can undergo various chemical reactions, including:
Oxidation: It can be oxidized under certain conditions.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pangamic acid sodium has been studied for various scientific research applications, including:
Chemistry: It has been used in studies related to its chemical properties and reactions.
Biology: Research has explored its potential effects on cellular functions and metabolism.
Medicine: Despite initial claims, there is no scientific evidence supporting its use in treating diseases.
Industry: Its use in industrial applications is limited due to the lack of consistent and reproducible synthesis methods.
Mechanism of Action
The proposed mechanism of action for pangamic acid sodium involves its role as a methyl donor, which can support various cellular functions, including protein synthesis, DNA replication, and metabolism. It is believed to enhance energy levels, reduce fatigue, and improve muscle and liver health by supporting these vital cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dimethylglycine: A related compound that also acts as a methyl donor.
Calcium gluconate: Often found in formulations with pangamic acid.
Diisopropylamine dichloroacetate: Another compound associated with pangamic acid formulations.
Uniqueness
Pangamic acid sodium is unique due to its proposed role as a methyl donor and its historical promotion as “vitamin B15.” its lack of consistent synthesis and reproducible effects have limited its widespread acceptance and use.
Properties
CAS No. |
6888-14-8 |
|---|---|
Molecular Formula |
C10H18NNaO8 |
Molecular Weight |
303.24 g/mol |
IUPAC Name |
sodium;(2R,3S,4R,5R)-6-[2-(dimethylamino)acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate |
InChI |
InChI=1S/C10H19NO8.Na/c1-11(2)3-6(13)19-4-5(12)7(14)8(15)9(16)10(17)18;/h5,7-9,12,14-16H,3-4H2,1-2H3,(H,17,18);/q;+1/p-1/t5-,7-,8+,9-;/m1./s1 |
InChI Key |
MKVDFFROCUECAJ-CKDSBIORSA-M |
Isomeric SMILES |
CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Na+] |
Canonical SMILES |
CN(C)CC(=O)OCC(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















